molecular formula C7H9N3 B1275946 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile CAS No. 1005558-05-3

1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B1275946
M. Wt: 135.17 g/mol
InChI Key: UUXMDCWZGXWAHL-UHFFFAOYSA-N
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Description

The compound "1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The specific compound is not directly mentioned in the provided papers, but the papers do discuss various pyrazole derivatives and their synthesis, which can provide insights into the compound's characteristics.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a four-component catalyst-free reaction in water has been used to synthesize a library of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives . Another method involves an electrochemically induced one-pot synthesis of 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives . Additionally, a direct synthesis route through a 3+2 annulation method has been described for the preparation of substituted pyrazoles . These methods highlight the versatility and adaptability of pyrazole synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure of a novel pyrazole derivative was confirmed using single-crystal X-ray diffraction studies, and the structure was found to be stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Similarly, the crystal and molecular structure of 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was determined, revealing stabilization through N-H...N and C-H...Cl interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. The papers provided discuss the synthesis of various pyrazole derivatives, which implies that these compounds can participate in multicomponent reactions, cycloadditions, and condensation reactions . These reactions are often facilitated by catalysts or specific reaction conditions, such as reflux or the use of solvents like ethanol.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing or electron-donating groups can influence the compound's reactivity and stability. The crystal structure analysis provides information on the solid-state properties, such as intermolecular interactions, which can affect the compound's melting point, solubility, and crystallinity . Additionally, spectroscopic methods like NMR, IR, and UV-Vis can be used to determine the electronic structure and functional groups present in the compound .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals . They have diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
    • The methods of application or experimental procedures vary widely depending on the specific application. They often involve the use of transition-metal catalysts and photoredox reactions, as well as one-pot multicomponent processes, novel reactants, and innovative reaction types .
    • The outcomes of these applications are also diverse, with many pyrazole derivatives demonstrating fascinating properties .
  • Agrochemistry

    • Pyrazoles are used in the development of agrochemicals .
  • Coordination Chemistry

    • In coordination chemistry, pyrazoles can act as ligands, binding to metal ions .
  • Organometallic Chemistry

    • Pyrazoles can also be used in organometallic chemistry .

Safety And Hazards

The compound has been assigned the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-ethyl-5-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-3-10-6(2)7(4-8)5-9-10/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXMDCWZGXWAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406423
Record name 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile

CAS RN

1005558-05-3
Record name 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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